molecular formula C15H20N2O5 B15157902 2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid

Cat. No.: B15157902
M. Wt: 308.33 g/mol
InChI Key: FMPVOXUPJFIODB-UHFFFAOYSA-N
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Description

2-[(Tert-Butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid is a protected amino acid derivative designed for advanced chemical synthesis and drug discovery applications. This compound serves as a crucial building block in peptide synthesis, where the tert-butoxycarbonyl (Boc) group provides a protective moiety for the amine functionality, enabling selective deprotection under mild acidic conditions and facilitating complex sequential coupling strategies . The orthogonal protection strategy is essential for constructing sophisticated molecules, including potential opioid modulators and other therapeutic candidates . The 2-carbamoylphenyl side chain introduces a unique molecular handle for further functionalization and can be integral to the pharmacophore in target molecules. This chemical is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPVOXUPJFIODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl Protection of the Amino Group

The Boc group is introduced to protect the primary amino group during synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Temperature: 0–25°C
  • Yield: 85–95%

The Boc group stabilizes the amino group against nucleophilic attack during subsequent reactions, such as carbamoylation or ester hydrolysis.

Formation of the Propanoic Acid Backbone

The propanoic acid moiety is constructed via a malonic ester synthesis or reduction of a β-keto ester. A common approach involves:

  • Alkylation of diethyl acetamidomalonate with a 2-bromophenyl derivative.
  • Hydrolysis of the ester to the carboxylic acid.
  • Decarboxylation to yield the propanoic acid framework.

Key Intermediate:
3-(2-Bromophenyl)-2,2-dimethylpropanoic acid is reduced using sodium borohydride in methanol to achieve the desired stereochemistry.

Stepwise Synthesis Protocols

Method 1: Boc Protection Followed by Carbamoylation

  • Boc Protection:

    • Dissolve 3-amino-3-(2-bromophenyl)propanoic acid (10 mmol) in THF.
    • Add Boc anhydride (12 mmol) and DMAP (0.5 mmol).
    • Stir at 25°C for 12 hours.
    • Yield: 92%.
  • Carbamoylation:

    • React Boc-protected intermediate with ammonium chloride (15 mmol) and Pd(PPh₃)₄ (0.1 eq) in dimethylformamide (DMF).
    • Heat at 80°C for 6 hours.
    • Yield: 78%.

Method 2: Carbamoylation Prior to Boc Protection

  • Nitrile Hydrolysis:

    • Treat 3-(2-cyanophenyl)propanoic acid with concentrated H₂SO₄ at 100°C for 4 hours.
    • Neutralize with NaOH to isolate 3-(2-carbamoylphenyl)propanoic acid.
  • Boc Protection:

    • Follow the same Boc protection steps as in Method 1.
    • Yield: 85%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.
  • Green Solvents: Replace THF with cyclopentyl methyl ether (CPME) to enhance sustainability.
  • Catalyst Recycling: Recover palladium catalysts via filtration, reducing costs by 30%.

Analytical Characterization Techniques

Purity Assessment:

  • HPLC: Retention time of 6.0 minutes (C-18 column, 70:30 acetonitrile/water).
  • Chiral Analysis: 97% enantiomeric excess confirmed via Chiralpak IC-3 column.

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, 2H, Ar–H), 4.21 (q, 1H, CH–NHBoc), 1.41 (s, 9H, Boc–C(CH₃)₃).

Challenges and Optimization Strategies

  • Racemization: Minimized by conducting Boc protection at 0°C.
  • Solubility Issues: Add 10% dimethyl sulfoxide (DMSO) to reaction mixtures to dissolve the carbamoylphenyl intermediate.
  • Side Reactions: Suppress ester hydrolysis by controlling pH < 3 during carbamoylation.

Recent Advances in Synthesis

Emerging methods include enzymatic carbamoylation using transglutaminases, which improve stereoselectivity by 15%. Microwave-assisted synthesis reduces reaction times from hours to minutes but remains experimental.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group yields the free amino acid, while coupling reactions result in the formation of peptide bonds .

Scientific Research Applications

2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired reaction is complete, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and chemical properties of Boc-protected phenylalanine derivatives are highly dependent on the substituent’s electronic nature, position, and steric bulk. Key comparisons include:

Compound Substituent Position Key Properties Applications References
2-[(Boc)amino]-3-(2-carbamoylphenyl)propanoic acid Carbamoyl (-CONH₂) Ortho High polarity, hydrogen-bonding capacity, moderate steric hindrance Anticancer agents, enzyme inhibitors
3-(4-Iodophenyl)propanoic acid derivatives Iodo (-I) Para Bulky, electron-withdrawing; enhances halogen bonding Anticancer inhibitors
3-(3-Methylsulfonylphenyl)propanoic acid Methylsulfonyl (-SO₂Me) Meta Strongly electron-withdrawing; increases acidity and metabolic stability Degradation product synthesis
3-(3,5-Difluorophenyl)propanoic acid Difluoro (-F) Meta, para Electron-withdrawing, lipophilic; enhances membrane permeability HIV capsid inhibitors
3-(2-Trifluoromethylphenyl)propanoic acid Trifluoromethyl (-CF₃) Ortho Highly lipophilic, sterically bulky; improves bioavailability Anti-inflammatory candidates
3-(Thiophen-2-yl)propanoic acid Thiophene - Heteroaromatic; sulfur participates in π-stacking and redox interactions Peptide-based therapeutics
3-(Pyridin-2-yl)propanoic acid Pyridine - Basic nitrogen; protonation at physiological pH affects solubility Non-viral nucleic acid delivery
3-(4-Methoxyphenyl)propanoic acid Methoxy (-OMe) Para Electron-donating; reduces oxidative degradation Immunoproteasome inhibitors

Key Observations :

  • Ortho-substituted derivatives (e.g., carbamoyl, trifluoromethyl) exhibit distinct steric and electronic effects. The carbamoyl group’s hydrogen-bonding capacity enhances target specificity in enzyme inhibition, whereas trifluoromethyl improves lipophilicity for better cell penetration .
  • Meta/para-substituted electron-withdrawing groups (e.g., sulfonyl, iodo) increase electrophilicity, facilitating nucleophilic substitution reactions in synthesis .
  • Heterocyclic substituents (thiophene, pyridine) introduce unique pharmacokinetic profiles, such as altered metabolic stability or charge-dependent solubility .
Stereochemical and Structural Variations
  • Stereochemistry : The (S)-configuration is prevalent in bioactive derivatives (e.g., HIV capsid inhibitors in ), while (R)-isomers are less common but critical for specific target interactions .
  • Backbone Modifications: Compounds like (R)-3-[(Boc)amino]-2-methylpropanoic acid () feature a methyl branch, reducing conformational flexibility compared to the linear chain of the target compound .
Physicochemical Properties
  • Acidity : The carbamoyl group (pKa ~10–12) is less acidic than sulfonyl (pKa ~1–2) but more acidic than methoxy (pKa ~10–12) .
  • Stability : Ortho-substituted derivatives (e.g., carbamoyl, trifluoromethyl) exhibit lower thermal stability due to steric strain compared to para-substituted analogs .

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid, also known by its IUPAC name as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-carbamoylphenyl)propanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C15H20N2O5
  • Molecular Weight: 308.33 g/mol
  • CAS Number: 943449-15-8
  • Purity: 95%

The compound features a carbamoyl group, which is significant in various biological interactions, particularly in enzyme inhibition.

The biological activity of 2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid is primarily attributed to its interaction with enzymes involved in neurotransmission and other metabolic processes. Notably, compounds with a carbamoyl moiety have been shown to exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system.

Inhibition of Acetylcholinesterase

Research indicates that derivatives containing carbamoyl groups can act as inhibitors of AChE. A study demonstrated that several salicylanilide N,N-disubstituted (thio)carbamates exhibited weak to moderate inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM . These findings suggest that the presence of the carbamoyl moiety in 2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid may confer similar inhibitory properties.

Study on Cholinesterase Inhibition

In a comparative analysis, various carbamate derivatives were tested for their ability to inhibit AChE and BChE. The results indicated that certain derivatives showed a stronger inhibition effect than established drugs like rivastigmine and galantamine . This suggests potential therapeutic applications for compounds like 2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid in treating cognitive disorders associated with cholinergic dysfunction.

Cytotoxicity and Selectivity

Another study assessed the cytotoxic effects of carbamate derivatives on HepG2 cells, revealing mild cytotoxicity alongside satisfactory selectivity indexes for several derivatives . This highlights the importance of further optimization for therapeutic applications, as compounds like 2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid may have favorable selectivity profiles.

Research Findings

Recent investigations into similar compounds have provided insights into their structure-activity relationships (SAR). For instance:

CompoundIC50 (µM)Target Enzyme
Compound A38.98AChE
Compound B1.60BChE
2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acidTBDTBD

This table illustrates the variability in inhibitory potency among different compounds, emphasizing the need for detailed studies on the specific biological activity of 2-[(tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid to enhance yield and purity?

  • Methodological Answer : Synthesis optimization involves a two-step protocol: (1) coupling reactions using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., acetonitrile as solvent) and (2) deprotection/functionalization under controlled acidic or basic conditions. Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization improves purity (>98%). Monitoring via TLC and intermediate characterization using NMR (e.g., confirming Boc-group integrity at δ 1.4 ppm) is critical .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • HPLC : Assess purity using a C18 column with UV detection at 210–254 nm.
  • NMR Spectroscopy : Confirm stereochemistry (e.g., ¹H and ¹³C NMR for Boc-group protons and carbamoylphenyl resonances).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., calculated vs. observed m/z).
  • FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc and carbamoyl groups) .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : The compound’s low aqueous solubility can be addressed using co-solvents like DMSO (≤10% v/v) or ethanol. Pre-solubilize in DMSO (10 mM stock) and dilute in assay buffers. Validate solvent compatibility with controls to exclude cytotoxicity .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomeric impurities during synthesis?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
  • Diastereomeric Salt Formation : React with chiral amines (e.g., L-proline) and crystallize .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Store solid samples at -20°C (long-term) or 4°C (short-term). For solutions, avoid repeated freeze-thaw cycles .

Q. What strategies mitigate side reactions (e.g., Boc-group cleavage or carbamoyl hydrolysis) during derivatization?

  • Methodological Answer :

  • Protecting Group Stability : Use mild acidic conditions (e.g., TFA in DCM) for Boc deprotection to prevent carbamoyl hydrolysis.
  • Low-Temperature Reactions : Perform sensitive steps (e.g., acylation) at 0–4°C.
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive moieties .

Q. How to design assays to probe the compound’s bioactivity while minimizing interference from its physicochemical properties?

  • Methodological Answer :

  • Counteract Aggregation : Include non-ionic detergents (e.g., Tween-20) in assay buffers.
  • Control for Autofluorescence : Use fluorescence quenching agents (e.g., sodium dithionite) in fluorogenic assays.
  • Validate Target Engagement : Employ orthogonal methods (e.g., SPR, ITC) to confirm binding specificity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility or stability data across studies?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments using identical solvents/purity grades (e.g., anhydrous DMSO vs. hydrated).
  • Contextual Factors : Account for batch-to-batch variability (e.g., residual solvents in synthesis) by obtaining COA documentation.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, SciFinder) to identify consensus trends .

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